N-(2-chloro-4-fluorophenyl)-2-(N-hydroxyimino)acetamide
Overview
Description
N-(2-chloro-4-fluorophenyl)-2-(N-hydroxyimino)acetamide is a useful research compound. Its molecular formula is C8H6ClFN2O2 and its molecular weight is 216.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Advanced Oxidation Processes for Environmental Remediation
Acetamide derivatives have been studied in the context of environmental science, particularly in advanced oxidation processes (AOPs) for the degradation of pollutants like acetaminophen. These processes lead to the generation of various by-products, mechanisms, and kinetics, which are crucial for environmental remediation efforts. Research has focused on the degradation pathways, by-products, and their biotoxicity, using computational methods to predict reactive sites and assess the environmental impact of pharmaceutical pollutants (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Pharmacological Activities of Acetamide Derivatives
The pharmacological activities of acetamide and its derivatives have been extensively explored, particularly their analgesic and anti-inflammatory effects. For instance, acetaminophen, a well-known acetamide derivative, is widely used for its analgesic and antipyretic properties. The detailed mechanisms of action, including metabolic pathways and effects on enzyme genotypes, have been subjects of review, highlighting the complex interactions within the body and potential implications for toxicity and therapeutic efficacy (Li-zi Zhao & Pickering, 2011).
Environmental Impact and Removal Strategies
The environmental presence of acetamide derivatives, specifically acetaminophen, and their impact on water systems have prompted research into their occurrences, toxicity, and removal strategies. Various studies have assessed the concentrations in different water bodies and the effectiveness of removal technologies, focusing on transformation pathways and intermediates in environmental compartments. This research aids in understanding the persistence of such compounds in the environment and developing more effective wastewater treatment technologies (Hoang Nhat Phong Vo et al., 2019).
Chemical Synthesis and Organic Chemistry Applications
In the field of synthetic organic chemistry, the development of N-acylation reagents and studies on the N-Ar axis have provided insights into chemoselectivity and the design of chiral ligands. These studies are crucial for advancing pharmaceutical synthesis and developing new compounds with potential therapeutic applications. The exploration of axial chirality and the design of chiral ligands based on the N-Ar prochiral axis exemplify the ongoing research in creating novel and efficient synthetic pathways (Kondo & Murakami, 2001).
Properties
IUPAC Name |
(2E)-N-(2-chloro-4-fluorophenyl)-2-hydroxyiminoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2O2/c9-6-3-5(10)1-2-7(6)12-8(13)4-11-14/h1-4,14H,(H,12,13)/b11-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGKCVIPUVTREY-NYYWCZLTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)NC(=O)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)Cl)NC(=O)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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